5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid
Description
5-Azaspiro[3.4]octane Derivatives
Compounds like 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid () replace the cyclopropane with a tetrahydrofuran ring, increasing ring strain (70 kJ/mol vs. 115 kJ/mol for cyclopropane). This alters reactivity, as seen in their divergent nucleophilic substitution rates.
6-Azaspiro[3.5] Systems
Larger spirocycles, such as 6-azaspiro[3.5]decane derivatives, exhibit enhanced conformational flexibility, enabling deeper engagement with hydrophobic enzyme pockets. For example, SARS-CoV-2 3CL protease inhibitors with 6-azaspiro[3.5] cores show 10-fold higher binding affinity than 5-azaspiro[2.5] analogues.
tert-Butyl 1-Oxa-5-azaspiro[2.5]octane-5-carboxylate
The oxa-analogue (, C₁₁H₁₉NO₃) substitutes the carboxylic acid with an ether oxygen, reducing polarity (logP = 1.8 vs. 0.5 for the carboxylic acid). This modification impacts solubility and membrane permeability in drug design applications.
| Property | 5-Azaspiro[2.5]octane-8-carboxylic Acid | 1-Oxa-5-azaspiro[2.5]octane |
|---|---|---|
| Molecular weight (g/mol) | 255.31 | 213.27 |
| Topological polar surface area | 78.9 Ų | 46.2 Ų |
| Hydrogen bond donors | 2 | 1 |
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-4-9(10(15)16)13(8-14)5-6-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZRVRUGRAQWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation-Activated Coupling
A less direct method involves mesyl chloride (MsCl) activation of the carboxylic acid intermediate in N-methylimidazole (NMI) and dimethylformamide (DMF) . While this approach is effective for forming amide bonds, its applicability to the target compound is limited, yielding 44% in related syntheses due to competing side reactions.
Scalability and Industrial Considerations
Industrial protocols prioritize continuous flow reactors and automated systems to enhance reproducibility. However, the sensitivity of the spirocyclic core to prolonged heating necessitates precise temperature control, often below 50°C.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring system.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is being investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structural properties allow for modifications that can enhance pharmacological profiles, making it a valuable building block in drug discovery.
2. Anticancer Research
Preliminary studies suggest that derivatives of 5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. This property makes it a candidate for further research into anticancer agents.
3. Neuropharmacology
Research indicates that compounds related to this structure may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Organic Synthesis
1. Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles. Its ability to undergo various chemical transformations facilitates the development of new synthetic pathways.
2. Peptide Synthesis
Due to its protective groups, it can be utilized in peptide synthesis, allowing for the selective modification of amino acids without interfering with other functional groups.
Materials Science
1. Polymer Chemistry
The unique structure of this compound can be employed in the design of novel polymers with specific mechanical and thermal properties.
2. Coatings and Adhesives
Investigations into its application in coatings and adhesives highlight its potential for enhancing adhesion properties due to its chemical reactivity and structural integrity.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Synthesis of Anticancer Agents from Spiro Compounds | Medicinal Chemistry | Derivatives showed significant cytotoxicity against breast cancer cell lines, indicating potential as anticancer drugs. |
| Development of Novel Peptides Using Spirocyclic Intermediates | Organic Synthesis | Demonstrated successful incorporation into peptide chains, enhancing stability and bioactivity. |
| Investigation of Spiro Compounds in Polymer Applications | Materials Science | Highlighted improvements in thermal stability and mechanical strength of polymer composites containing spiro compounds. |
Mechanism of Action
The mechanism of action of 5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring Size and Functional Group Variations
a. Spiro[2.4]heptane Analogs
- (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Structure: Smaller spiro ring ([2.4]heptane) with carboxylic acid at position 4. Molecular Formula: C₁₂H₁₉NO₄; MW: 241.28 . The carboxylic acid’s position (6 vs. 8) alters hydrogen-bonding capacity and spatial orientation in molecular interactions.
b. Spiro[3.4]octane Derivatives
- 2-[(tert-Butoxy)carbonyl]-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Structure : Larger spiro system ([3.4]octane) with fluorine and dual Boc/Fmoc groups.
- Molecular Formula : C₂₇H₂₉FN₂O₆; MW : 496.5 .
- Key Differences : The expanded spiro ring offers greater conformational flexibility. Fluorine enhances electronegativity, improving binding affinity in drug-receptor interactions. The dual protecting groups (Boc and Fmoc) enable sequential deprotection strategies in peptide synthesis.
Positional Isomerism and Substituent Effects
a. Carboxylic Acid Positional Isomers
- 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid CAS: 1363382-36-8. Structure: Carboxylic acid at position 1 instead of 8.
b. Hydroxyl vs. Carboxylic Acid Substituents
- tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate CAS: 955028-95-2. Structure: Hydroxyl group replaces the carboxylic acid at position 8. Molecular Formula: C₁₂H₂₁NO₃; MW: 227.3 . Implications: Reduced acidity (pKa ~10 for -OH vs. ~2–4 for -COOH) limits ionic interactions. The hydroxyl group can participate in hydrogen bonding but offers fewer opportunities for derivatization.
Functional Group Modifications
a. Amino-Substituted Analogs
- tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate CAS: 2091417-05-7. Structure: Amino group at position 7. Implications: The primary amine enables nucleophilic reactions (e.g., amide bond formation) and enhances solubility via protonation. Useful as an intermediate in bioactive molecule synthesis .
b. Ketone-Containing Derivatives
- tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate CAS: 143306-64-3. Structure: Ketone at position 8 instead of carboxylic acid. Molecular Formula: C₁₂H₁₉NO₃; MW: 225 . Implications: The ketone group introduces electrophilic reactivity (e.g., susceptibility to nucleophilic addition) but lacks the ionizable proton, reducing solubility in aqueous media.
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid (CAS No. 1314397-91-5) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, synthesis, and biological activities, including relevant case studies and research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- IUPAC Name : 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-8-carboxylic acid
- Purity : Typically reported at 97% in commercial preparations.
The compound's structure features a spirocyclic framework, which is known to influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group, facilitating further functionalization.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds with similar structures, suggesting that this compound may exhibit protective effects against oxidative stress. For instance, compounds with spirocyclic frameworks have been shown to scavenge free radicals effectively, potentially mitigating cellular damage in various biological systems.
Study on Related Compounds
- Neuroprotective Study : A study evaluated the neuroprotective effects of Bacopa monnieri against TBHP-induced cell death in SH-SY5Y neuroblastoma cells, revealing significant protection via activation of ERK1/2 and Akt pathways . This suggests that similar mechanisms may be exploitable by this compound.
- Antioxidant Activity : Research on structurally related compounds has shown their ability to quench free radicals effectively. For example, compounds with spirocyclic structures were tested for their antioxidant capacity using assays such as DPPH and ABTS radical scavenging tests.
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to minimize skin exposure. Post-handling, wash hands thoroughly .
- Respiratory Protection : Use NIOSH-approved P95 (US) or EN 143-compliant P1 (EU) respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher concentrations .
- Environmental Control : Avoid discharge into drains and ensure proper ventilation in work areas. No specific data on decomposition products, so treat waste as hazardous .
Q. What synthetic routes are commonly employed for the preparation of this spirocyclic compound?
- Answer :
- Boc Protection Strategy : The tert-butoxycarbonyl (Boc) group is widely used to protect amines during synthesis. For analogous spirocyclic systems (e.g., 5-azaspiro[2.4]heptane derivatives), Boc-protected intermediates are synthesized via cyclization reactions involving carbamate formation .
- Spiroannulation : Key steps include intramolecular cyclization of bicyclic precursors, often catalyzed by bases or transition metals. For example, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3) is a structurally related intermediate synthesized via ketone reduction and spiro-ring closure .
Q. How is the compound characterized to confirm its structural integrity post-synthesis?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic conformation and Boc group integration (e.g., tert-butyl signals at ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₂H₁₉NO₄ has a theoretical MW of 241.28) .
- X-ray Crystallography : Resolves spatial arrangement, critical for confirming bicyclo[2.5]octane geometry .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in nucleophilic substitution or ring-opening reactions?
- Answer :
- Steric Hindrance : The bicyclo[2.5]octane system imposes spatial constraints, slowing nucleophilic attacks at the 8-carboxylic acid position. For example, tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate derivatives exhibit reduced reactivity compared to linear analogs due to ring strain and steric shielding .
- Ring-Opening Pathways : Acidic or enzymatic cleavage of the Boc group (e.g., using trifluoroacetic acid) can destabilize the spirocyclic system, leading to ring expansion or fragmentation. Reaction monitoring via HPLC is advised .
Q. What role does this compound play in the synthesis of bioactive molecules or drug candidates?
- Answer :
- Scaffold for Medicinal Chemistry : Spirocyclic systems mimic rigid peptide backbones, enhancing binding affinity in protease inhibitors. For instance, 5-azaspiro[2.5]octane cores are precursors to bicyclic β-lactam antibiotics (e.g., cephalosporin analogs with modified side chains) .
- Targeted Delivery : The 8-carboxylic acid group enables conjugation with targeting moieties (e.g., antibodies) via amide bond formation, as seen in prodrug strategies for cancer therapeutics .
Q. How can researchers address contradictions in stability data under varying pH or temperature conditions?
- Answer :
- Controlled Stability Studies : Design experiments using accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For example, tert-butyl esters degrade rapidly under acidic conditions (pH < 3), necessitating buffered storage solutions .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate degradation rates. If conflicting data arise (e.g., thermal decomposition vs. oxidation), isolate variables using inert atmospheres (N₂) or antioxidants .
Methodological Considerations
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
